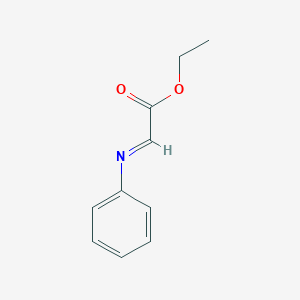

ethyl2-(phenylimino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyliminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWMBICOBYIWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427752 | |

| Record name | Acetic acid, (phenylimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84484-31-1 | |

| Record name | Acetic acid, (phenylimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Iminoacetates As Versatile Synthetic Intermediates

Iminoacetates, and specifically N-aryl iminoacetates like ethyl 2-(phenylimino)acetate, are highly valued in organic synthesis due to their dual reactivity. The electrophilic carbon of the imine group and the adjacent enolizable position make them ideal partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility has established them as key building blocks for the synthesis of non-proteinogenic α-amino acids and a diverse range of heterocyclic compounds.

The utility of iminoacetates is prominently featured in asymmetric synthesis, where they serve as precursors to optically active α-amino acid derivatives. For example, the addition of arylboronic acids to N-tert-butanesulfinyl iminoacetates, catalyzed by a cationic palladium-complex, yields arylglycine derivatives with high diastereoselectivity and good yields. organic-chemistry.org Furthermore, imines act as crucial electrophilic partners in innovative hydrogen-mediated reductive carbon-carbon bond-forming reactions. acs.org

Iminoacetates are also pivotal in the construction of complex heterocyclic scaffolds. Their participation in cycloaddition reactions is a powerful strategy for synthesizing novel ring systems. For instance, the reaction of ethyl 2-(phenylimino)acetate with other reagents can lead to the formation of spiroimidazolidinediones and other intricate heterocyclic structures through [3+2]-cycloaddition of nitrile imines. mdpi.com

Overview of Academic Research Trajectories for Ethyl 2 Phenylimino Acetate

Oxidative Routes to Ethyl 2-(Phenylimino)acetate

Oxidative methods provide a powerful means to generate the C=N bond of ethyl 2-(phenylimino)acetate by removing hydrogen from a suitable precursor, typically an N-aryl glycine ester. These strategies often employ metal catalysts or photoredox systems to facilitate the transformation.

A key dehydrogenation strategy involves the oxidation of N-phenylglycine ethyl ester. rsc.orgrsc.org This process transforms the secondary amine functionality within the glycine ester into an imine. Research has demonstrated that this transformation is a crucial step in more complex reactions, such as subsequent Friedel-Crafts-type additions where the in situ-generated ethyl 2-(phenylimino)acetate acts as an electrophile. rsc.orgrsc.org

Another modern approach utilizes photoredox catalysis for the cross-dehydrogenative coupling of N-aryl glycines. acs.org In this method, selective C-2 oxidation of an N-aryl glycine derivative leads to the formation of the electrophilic imine intermediate. acs.org This highlights a green chemistry approach, leveraging light energy to drive the dehydrogenation process. acs.org

A variety of reagents and catalytic systems have been developed for the oxidative synthesis of ethyl 2-(phenylimino)acetate from its glycine ester precursor.

One effective method is a copper-catalyzed oxidation. Studies have shown that copper(I) chloride (CuCl) in the presence of air as the oxidant can efficiently catalyze the dehydrogenation of N-phenylglycine ethyl ester. rsc.orgrsc.org In a specific example, using CuCl as the catalyst resulted in the formation of ethyl 2-(phenylimino)acetate with a yield of 81%. rsc.orgrsc.org The choice of copper salt is critical, with the reactivity for copper halides following the sequence CuCl > CuBr > CuI. rsc.org Copper(II) acetate (B1210297), however, was found to be ineffective for this specific transformation. rsc.org

| Catalyst (10 mol%) | Solvent | Temperature | Atmosphere | Yield of Product 3 |

|---|---|---|---|---|

| CuI | CH₃CN | 80 °C | Air | - |

| CuBr | CH₃CN | 80 °C | Air | - |

| CuCl | CH₃CN | 80 °C | Air | 78% |

| Cu(OAc)₂ | CH₃CN | 80 °C | Air | 0% |

Photocatalytic methods offer an alternative, environmentally friendly route. A system using mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous organocatalyst under blue LED irradiation has been reported. acs.org This reaction proceeds in an air atmosphere, using molecular oxygen as the terminal oxidant. acs.org The reaction is highly dependent on both the catalyst and light, as it does not proceed in the dark or without the mpg-CN catalyst. acs.org

| Catalyst | Light Source | Atmosphere | Solvent | Additive | Conversion |

|---|---|---|---|---|---|

| mpg-CN | Blue LED (20 W) | Air | Ethyl Acetate | None | - |

| None | Blue LED (20 W) | Air | Acetonitrile (B52724) | Zinc Acetate | 8% |

| mpg-CN | Dark | Air | Acetonitrile | Zinc Acetate | No Reaction |

| mpg-CN | Fluorescent Bulb (10 W) | Argon | Acetonitrile | Zinc Acetate | No Reaction |

Condensation and Imine Formation Approaches

Condensation reactions provide a direct and atom-economical route to imines by combining an amine with a carbonyl compound, eliminating a molecule of water. masterorganicchemistry.com This approach is widely applicable to the synthesis of ethyl 2-(phenylimino)acetate.

The most direct synthesis of ethyl 2-(phenylimino)acetate involves the condensation reaction between an aniline derivative, typically aniline itself, and an ethyl glyoxylate (B1226380). This reaction is a classic example of imine formation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the glyoxylate. masterorganicchemistry.comnih.gov

The reaction is often catalyzed by acid. thieme-connect.de Various acidic reagents, including both Lewis and Brønsted acids, can be used to activate the glyoxylate, making it more electrophilic and facilitating the initial addition of aniline. thieme-connect.de For instance, the condensation of amines with ethyl glyoxylate can be achieved rapidly in solvents like toluene. nih.gov Aniline itself has been identified as an effective nucleophilic catalyst for imine formation in aqueous solutions, significantly accelerating the reaction rate at pH values between 4 and 7. researchgate.netacs.org While many preparations involve pre-formed imines, the reaction can be carried out in a one-pot fashion where the imine is generated in situ from the aniline and glyoxylate components. thieme-connect.deresearchgate.net

| Amine Component | Carbonyl Component | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Aniline | Aldehydes/Ketones | Aniline (self-catalyzed), water, pH 4-7 | Aniline acts as a nucleophilic catalyst, increasing reaction rates up to 400-fold. acs.org | researchgate.netacs.org |

| Homoallylic primary amine | Ethyl glyoxylate | Toluene, room temperature | Rapid condensation to form the imine product within 15 minutes. nih.gov | nih.gov |

| Aniline | Aldehyde | Acidic reagents (Lewis/Brønsted acids) | Acid catalysis activates the carbonyl component for the Povarov multicomponent reaction, which proceeds via an in-situ formed imine. thieme-connect.de | thieme-connect.de |

| Aniline | Indole-2-carbaldehyde | Ethanol (B145695), Acetic Acid (drops), heat | Formation of a phenyl imino derivative via condensation. rroij.com | rroij.com |

Reactivity Profiles and Transformation Pathways of Ethyl 2 Phenylimino Acetate

Annulation Reactions Involving Ethyl 2-(Phenylimino)acetate

Annulation reactions, which involve the formation of a new ring, are a cornerstone of synthetic chemistry. mdpi.com Ethyl 2-(phenylimino)acetate serves as a valuable precursor in several such transformations.

Phosphine-Catalyzed Cycloaddition Reactions

Nucleophilic phosphine (B1218219) catalysis has emerged as a powerful tool for the synthesis of various carbo- and heterocyclic compounds. escholarship.org In the context of ethyl 2-(phenylimino)acetate, phosphine catalysis facilitates unexpected and novel annulation reactions. Specifically, a phosphine-catalyzed annulation of ethyl (arylimino)acetates has been developed to produce polysubstituted oxoimidazolidine derivatives. nih.gov This reaction proceeds under mild conditions and provides moderate to good yields of the desired products from readily available starting materials. nih.gov

A key aspect of this transformation is the essential role of methyl vinyl ketone (MVK). The addition of MVK is crucial for inducing the formation of the oxoimidazolidine ring system. nih.gov The reaction is believed to proceed through the initial addition of the phosphine to an activated carbon-carbon multiple bond, generating a reactive zwitterionic intermediate. escholarship.org This intermediate then participates in a cascade of reactions, ultimately leading to the cyclized product. The versatility of phosphine catalysis is demonstrated by its ability to promote various reaction pathways depending on the nature of the reactants and reaction conditions. escholarship.org

Synthesis of Highly Functionalized Oxoimidazolidines and Related Heterocycles

The phosphine-catalyzed annulation of ethyl (arylimino)acetates provides a direct route to highly functionalized oxoimidazolidine derivatives. nih.gov This methodology is significant as imidazolidinone-containing structures are prevalent in many biologically active compounds. For instance, ethyl 1,3-bis(4-methylphenyl)-4-methyl-5-oxoimidazolidine-2-carboxylate is a downstream product of ethyl 2-(p-tolylamino)acetate, a related iminoacetate (B1260909). lookchem.com

The synthesis of other related heterocycles is also possible. For example, 2-iminothiazolidin-4-one derivatives can be synthesized through the condensation of N,N-disubstituted thioureas and ethyl chloroacetate (B1199739). researchgate.net Furthermore, the reaction of ethyl 2(3H)-permidinylideneacetate with hydrazonoyl halides can lead to the formation of 2-(pyrazoliden-4-yl) perimidines or substituted pyrrolo[1,2-a] perimidines, depending on the substituent on the hydrazonoyl chloride. researchgate.net

The following table summarizes the synthesis of various heterocyclic compounds from starting materials related to ethyl 2-(phenylimino)acetate.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Ethyl (arylimino)acetates | Methyl vinyl ketone, Phosphine catalyst | Polysubstituted oxoimidazolidines | Moderate to Good | nih.gov |

| Phenylthiourea (B91264) | Ethyl chloroacetate, Sodium acetate (B1210297) | 2-(Phenylimino)thiazolidin-4-one | - | jocpr.com |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate, Potassium carbonate | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 65% | nih.gov |

| Thiourea derivatives | Dialkyl acetylene (B1199291) dicarboxylate, Electrogenerated base | Alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate | Good | researchgate.net |

Scope and Limitations in Annulation Partners

The scope of annulation partners for ethyl 2-(phenylimino)acetate and related compounds is broad, encompassing a variety of electrophiles and nucleophiles. In phosphine-catalyzed reactions, electron-deficient acetylenes and alkenes are common partners. escholarship.org For example, the reaction of β-amino alcohols with electron-deficient acetylenes, catalyzed by 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), yields oxazolidines. escholarship.org

However, there are limitations. The success of these reactions can be highly dependent on the specific substrates and catalysts used. For instance, in the phosphine-catalyzed trimerization of γ-aryl-3-butynoates, ortho-substituted aromatic rings on the butynoate led to lower yields due to steric hindrance, and alkyl-substituted alkynoates were not effective substrates. bohrium.com Similarly, in the enantioselective [4+2] annulation of 3-nitroindoles with allenoates, while a wide range of substituents on the indole (B1671886) ring and the allenoate were tolerated, the reaction conditions needed to be optimized for each specific combination. nih.gov

Cross-Coupling Reactions Utilizing Ethyl 2-(Phenylimino)acetate

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 2-(phenylimino)acetate can participate in such reactions, offering pathways to diverse molecular structures.

Palladium-Catalyzed Cross-Coupling Strategies with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com While direct cross-coupling of ethyl 2-(phenylimino)acetate is not extensively documented, related compounds and conceptual frameworks provide insight into its potential. For example, palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate has been successfully demonstrated, providing a method for C-C bond formation. organic-chemistry.org This reaction's success is highly dependent on the palladium catalyst and solvent used, with PdCl2(PPh3)2 or Pd(PPh3)4 in polar solvents like acetone (B3395972) or acetonitrile (B52724) proving effective. organic-chemistry.org

The general mechanism for such reactions typically involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. mdpi.comrug.nl The scope of organometallic reagents used in palladium-catalyzed cross-couplings is vast and includes organolithium, organozinc, organotin, and organoboron compounds. rug.nl

A study on the CuCl/air-mediated oxidative coupling of imidazoheterocycles with N-aryl glycine (B1666218) esters, which can be oxidized to ethyl 2-(phenylimino)acetate, provides further context. rsc.orgrsc.org In this case, the reaction proceeds well with CuCl as the catalyst in air, while Cu(OAc)2 was found to be ineffective. rsc.org This highlights the critical role of the metal catalyst and reaction conditions in determining the outcome of the coupling reaction.

The following table outlines examples of palladium-catalyzed cross-coupling reactions with related substrates.

| Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield | Reference |

| Aryl/Vinyl Iodides | Ethyl Diazoacetate | PdCl2(PPh3)2 or Pd(PPh3)4 | Cross-coupling products | up to 86% | organic-chemistry.org |

| Aryl Chlorides | (Trimethylsilyl)methyllithium | Pd-PEPPSI-IPent | Arylmethylsilanes | High | rug.nl |

| Phenols | Halides | PdCl2(dppf)CH2Cl2 | Polyphenolic ethers | - | scirp.org |

Formation of Aryl Carboxylates via C(carbonyl)-Imine σ-Bond Cleavage

The cleavage of σ-bonds is a challenging but increasingly important area of synthetic chemistry. rsc.org While direct C(carbonyl)-imine σ-bond cleavage in ethyl 2-(phenylimino)acetate to form aryl carboxylates is not a commonly reported transformation, related C-O bond cleavage reactions in esters provide a conceptual basis. nih.gov

A novel method for the synthesis of substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C-O bond cleavage under metal-free conditions. nih.gov In this reaction, it was demonstrated that the C-O bond of the ester is cleaved, and this process is believed to proceed through an imine intermediate. nih.gov This suggests that under specific conditions, the C-N bond of an imine could potentially be targeted for cleavage.

The reactivity of the C=N bond is well-established, for instance, in its reduction to an amine. unimi.it Furthermore, the interaction of nitrile imines with compounds containing exocyclic C=N bonds leads to cycloaddition reactions, demonstrating the accessibility of the imine bond for chemical transformations. mdpi.com While direct cleavage of the C(carbonyl)-imine σ-bond in ethyl 2-(phenylimino)acetate remains a less explored area, the principles of σ-bond activation and the reactivity of related functional groups suggest it as a potential, albeit challenging, transformation pathway.

Regioselectivity and Stereoselectivity in Cross-Coupling

Cross-coupling reactions are fundamental for forming carbon-carbon bonds. In the context of substrates like ethyl 2-(phenylimino)acetate, achieving control over regioselectivity (where the new bond forms) and stereoselectivity (the 3D arrangement of atoms) is crucial.

The regioselectivity of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is influenced by the substitution pattern of the alkene. researchgate.net Generally, mono- or 1,1-disubstituted alkenes are more reactive, and increasing substitution on the alkene decreases reactivity. researchgate.net The choice of ligand attached to the palladium catalyst can also control product selectivity. researchgate.net For instance, in Suzuki cross-coupling reactions involving di-substituted pyridines, the site of reaction can be directed by the choice of palladium precatalyst and ligands. researchgate.net The oxidative addition of the Pd(0) species to the substrate is often the selectivity-determining step. researchgate.net

In Suzuki reactions, the coupling of aryl or vinyl boronic acids with aryl or vinyl halides is both stereo- and regiospecific. harvard.edu The reaction mechanism involves an oxidative addition that proceeds with retention of stereochemistry for vinyl halides, followed by transmetalation and a reductive elimination step to yield the final product. harvard.edu The base used in the reaction is believed to form a more reactive boronate species or a palladium oxo complex to facilitate transmetalation. harvard.edu While direct studies on ethyl 2-(phenylimino)acetate are specific, these general principles of cross-coupling guide the synthesis of its derivatives, where controlling the reaction site is key to obtaining the desired molecular architecture.

Table 1: Factors Influencing Selectivity in Pd-Catalyzed Cross-Coupling Reactions

| Reaction Type | Factor | Influence on Selectivity | Citation |

|---|---|---|---|

| Heck Reaction | Alkene Substitution | Mono- and 1,1-disubstituted alkenes are more reactive; increased substitution decreases reactivity. | researchgate.net |

| Heck Reaction | Ligands | Careful selection of ligands can control product selectivity. | researchgate.net |

| Suzuki Reaction | Precatalyst/Ligand | Choice of Pd precatalyst and ligands can determine the site of reaction in poly-halogenated substrates. | researchgate.net |

| Suzuki Reaction | Reaction Mechanism | Inherently stereo- and regiospecific, with retention of stereochemistry from vinyl halide substrates. | harvard.edu |

Oxidation/Allylation Reactions Derived from Ethyl 2-(Phenylimino)acetate Precursors

A highly efficient method for synthesizing γ,δ-unsaturated α-amino acid esters involves the tin powder-promoted oxidative allylation of glycine esters. lookchem.comresearchgate.net This reaction proceeds under mild conditions without the need for transition metal catalysts. researchgate.netresearchgate.net The process begins with glycine esters, which undergo an in situ oxidation/allylation reaction with allyl bromides in the presence of tin powder. researchgate.net This approach is advantageous as it circumvents the use of unstable imine starting materials, such as pre-synthesized ethyl 2-(phenylimino)acetate. lookchem.comresearchgate.net The reaction demonstrates good tolerance for various functional groups and high selectivity. researchgate.net This method has also been successfully scaled up to the multigram level while maintaining its efficiency. lookchem.com

The tin-promoted reaction provides a direct and efficient route to γ,δ-unsaturated α-amino acid esters. researchgate.netresearchgate.net These compounds are valuable synthetic intermediates. researchgate.net The one-pot oxidation/allylation of glycine esters with various allyl bromides produces the desired unsaturated amino acid esters in good to excellent yields. researchgate.net The methodology is seen as a more environmentally friendly alternative to methods that use reagents like allyltributyltin or allyltrimethoxysilane. researchgate.net Furthermore, the resulting γ,δ-unsaturated α-amino acid esters can serve as precursors for other important structures, such as α-methylene-γ-lactam derivatives. lookchem.comresearchgate.net Another approach to synthesizing anti-β-substituted γ,δ-unsaturated amino acids utilizes an Eschenmoser–Claisen rearrangement, which shows excellent diastereoselectivity. nih.gov

Table 2: Tin Powder-Promoted Synthesis of γ,δ-Unsaturated α-Amino Acid Esters

| Starting Materials | Promoter | Key Features | Product | Citation |

|---|---|---|---|---|

| Glycine esters, Allyl bromides | Tin Powder | Mild conditions, catalyst-free, one-pot reaction, avoids unstable imines. | γ,δ-Unsaturated α-amino acid esters | lookchem.comresearchgate.netresearchgate.net |

| Aldehydes, Aryl amines, Ethyl 2-(bromomethyl)acrylate | Tin Powder | Catalyst-free, low cost, concise manipulation. | Ethyl α-Methylene-γ-amino carboxylates | sioc-journal.cn |

Metal-Free and Visible Light-Driven Transformations of Ethyl 2-(Phenylimino)acetate Derivatives

Recent advancements in synthetic chemistry have focused on sustainable methods, including metal-free and visible-light-driven reactions. These approaches offer milder alternatives to traditional synthetic protocols.

Metal-free C-H alkylation provides a direct way to functionalize molecules without pre-activating the C-H bond. Photocatalytic methods using visible light have emerged as powerful tools for this purpose. For example, a metal-free, photoredox-catalyzed C-H functionalization of heteroarenes has been developed using an organophotocatalyst and a mild oxidant, which is suitable for late-stage derivatization. rsc.org In some systems, sulfonylhydrazone derivatives of ethyl acetate act as radical acceptors in photocatalytic C(sp³)–C(sp³) bond formation, enabling the efficient and metal-free alkylation of C-H bonds under visible light. enamine.net These reactions often proceed via radical mechanisms, which can be initiated by an oxidant or light. nih.govfrontiersin.org

The synthesis of non-natural or non-proteinogenic α-amino acids (NPAAs) is of significant interest for developing novel therapeutics and biochemical probes. acs.orgnih.gov Visible-light-mediated methods have been successfully applied to derivatize ethyl 2-(phenylimino)acetate and related precursors into these valuable scaffolds.

One such method involves the photoredox cross-dehydrogenative coupling (CDC) of N-aryl glycines with nucleophiles like indoles. acs.org In a specific example, ethyl (E)-2-(phenylimino)acetate, generated in situ from the corresponding N-phenyl glycine derivative, reacts with indole under blue LED irradiation. acs.org The reaction is facilitated by a metal-free, heterogeneous photocatalyst (mesoporous graphitic carbon nitride) and uses air as the terminal oxidant, highlighting its sustainability. acs.org This protocol is robust, scalable to the gram level, and the catalyst can be recycled multiple times without losing efficiency. acs.org

Another approach is the visible-light-catalyzed decarboxylative radical alkylation of glyoxylimines, which are structurally similar to ethyl 2-(phenylimino)acetate. sioc-journal.cn This method allows various alkyl radicals to add to the imine, producing α-alkylated unnatural amino acid derivatives in good yields under mild conditions. sioc-journal.cn

Table 3: Visible Light-Driven Synthesis of Non-Natural Amino Acids

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | Ethyl (E)-2-(phenylimino)acetate, Indole | Mesoporous graphitic carbon nitride, Blue LED, Air | NPAAs decorated with indoles | acs.org |

| Decarboxylative Alkylation | N-Aromatic Glyoxylimines, TCNHPI active esters | Iridium complex (photocatalyst), Visible light | α-Alkylated unnatural amino acid derivatives | sioc-journal.cn |

| Deaminative Hydroalkylation | Alkenes, Katritzky salts | Visible light, no photocatalyst | β-Alkyl substituted unnatural amino acids | nih.gov |

| Annulation | N-Aryl amino acids, Maleimides | Additive-free, visible light (440 nm), aerobic oxygen | Tetrahydroquinolines | nih.govacs.org |

Other Catalytic and Stoichiometric Transformations of the Iminoacetate Moiety

The iminoacetate moiety within ethyl 2-(phenylimino)acetate presents a versatile scaffold for a range of chemical transformations beyond cycloadditions and rearrangements. The electrophilic imine carbon and the nucleophilic character of the N-phenyl group allow for distinct reactivity profiles, enabling diverse functionalization through both nucleophilic addition and electrophilic substitution pathways.

The carbon-nitrogen double bond in ethyl 2-(phenylimino)acetate is polarized, rendering the imine carbon electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of functionalized α-amino acid derivatives.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add across the C=N bond. chemicalnote.commmcmodinagar.ac.in These reagents act as sources of carbanions, which attack the electrophilic imine carbon to form a magnesium or lithium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the intermediate to yield the corresponding α-substituted phenylglycine ester. The high reactivity of these organometallic reagents necessitates anhydrous conditions, as they readily react with water. chemicalnote.com

Another significant class of nucleophilic additions involves carbon nucleophiles in Friedel-Crafts type reactions, often referred to as aza-Friedel-Crafts reactions. rsc.org In these transformations, electron-rich aromatic and heteroaromatic compounds add to the imine carbon, typically activated by a Lewis or Brønsted acid catalyst. rsc.orgthieme-connect.com Indoles, for instance, have been shown to be effective nucleophiles in reactions with N-aryl imines, leading to the formation of 3-indolyl-methanamine derivatives. nih.gov The reaction provides a direct and atom-economical method for synthesizing these valuable structural motifs, which are present in numerous natural products and pharmaceutically active compounds. nih.gov The use of chiral catalysts can render these additions enantioselective, providing access to optically active α-amino esters. rsc.orgnih.gov

The table below summarizes representative nucleophilic addition reactions at the imine carbon.

| Nucleophile | Reagent/Catalyst | Product Type | Ref. |

| Alkyl/Aryl Carbanion | Grignard Reagents (RMgX) | α-Alkyl/Aryl Phenylglycine Ester | mmcmodinagar.ac.in |

| Alkyl/Aryl Carbanion | Organolithium Reagents (RLi) | α-Alkyl/Aryl Phenylglycine Ester | mmcmodinagar.ac.in |

| Indole | Lewis Acid (e.g., BF₃) or Chiral Organocatalyst | Ethyl 2-(indol-3-yl)-2-(phenylamino)acetate | thieme-connect.comnih.gov |

| Diethyl Malonate Anion | Base | Diethyl 2-(1-(phenylamino)-1-(ethoxycarbonyl)methyl)malonate | rsc.org |

| Ethyl Acetoacetate Anion | Base | Ethyl 3-oxo-2-(1-(phenylamino)-1-(ethoxycarbonyl)methyl)butanoate | rsc.org |

The phenyl group attached to the imine nitrogen in ethyl 2-(phenylimino)acetate can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The phenylimino group acts as a directing group in these reactions. While the nitrogen atom's lone pair can donate electron density to the ring, activating it towards substitution, the imine double bond is electron-withdrawing. This dual nature means the group is generally considered to be ortho-, para-directing, but potentially less activating than a simple amino or alkylamino group.

Analogous N-phenylamino compounds are known to readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. For ethyl 2-(phenylimino)acetate, similar transformations are expected. For example, reaction with bromine in a suitable solvent would likely yield ortho- and para-brominated products. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group at the ortho and para positions.

The Friedel-Crafts reaction represents a powerful tool for forming carbon-carbon bonds by reacting the aromatic ring with an electrophile like an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. researchgate.net While the nitrogen atom can coordinate with the Lewis acid, potentially deactivating the ring or complicating the reaction, appropriate choice of catalyst and conditions can facilitate the desired substitution. For instance, the aza-Friedel-Crafts reaction, where electron-rich arenes are added to imines, is a well-established process. rsc.orgrsc.org The functionalization of the N-aryl group of the imine itself, while less common, is a viable pathway for structural modification.

The table below outlines potential electrophilic functionalization reactions on the phenyl group of ethyl 2-(phenylimino)acetate.

| Reaction Type | Reagents | Expected Major Products | Ref. |

| Halogenation | Br₂, Solvent | Ethyl 2-((4-bromophenyl)imino)acetate, Ethyl 2-((2-bromophenyl)imino)acetate | |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-((4-nitrophenyl)imino)acetate, Ethyl 2-((2-nitrophenyl)imino)acetate | |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-((4-sulfophenyl)imino)acetate | |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Ethyl 2-((4-alkylphenyl)imino)acetate, Ethyl 2-((2-alkylphenyl)imino)acetate | researchgate.net |

Mechanistic Investigations of Reactions Involving Ethyl 2 Phenylimino Acetate

Elucidation of Radical Chain Propagation Mechanisms in Iminoacetate (B1260909) Transformations

The transformation of iminoacetates can proceed through radical chain reactions, particularly in processes like Giese-type additions. While a universally accepted single mechanism does not exist, a general propagation cycle can be proposed for the addition of alkyl radicals to the imine moiety.

The initiation step, often facilitated by photocatalysis or a chemical initiator, generates an alkyl radical (R•). The propagation phase consists of two key steps:

Radical Addition: The generated alkyl radical adds to the electrophilic carbon of the imine double bond in ethyl 2-(phenylimino)acetate. This step forms a new, more stable nitrogen-centered radical intermediate.

Chain Transfer: The resulting α-amino radical intermediate abstracts an atom (typically a hydrogen atom) from a suitable donor molecule in the reaction mixture (e.g., a hydrogen atom transfer agent like 1,4-dihydropyridine). This step yields the final product and regenerates a new radical, which can continue the chain reaction.

A proposed radical chain mechanism can be initiated by the formation of an electron donor-acceptor (EDA) complex. This complex can lead to the generation of a substrate radical and a nicotinyl radical, which propagates the chain reaction through hydrogen atom transfer (HAT) and single-electron transfer (SET) processes. beilstein-journals.org

Investigations into Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) has become a cornerstone of modern organic synthesis, particularly through the advent of visible-light photoredox catalysis. mdpi.comsigmaaldrich.com This approach has redefined the reactivity of imines, allowing them to act as latent nucleophiles. mdpi.com

In the context of ethyl 2-(phenylimino)acetate, a photocatalyst, upon excitation by visible light, can engage in a SET event. The process typically follows one of two quenching cycles:

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species then transfers an electron to the iminoacetate.

Oxidative Quenching: The excited photocatalyst is oxidized by an electron acceptor (in this case, the imine).

The photocatalytic single-electron reduction of an imine generates a radical anion intermediate. mdpi.com This intermediate is a versatile species that can engage in various downstream reactions, such as radical-radical couplings or further transformations. mdpi.comresearchgate.netthieme-connect.de The spontaneity of the SET mechanism can often be predicted from the Gibbs energy of the photoinduced electron transfer, which is dependent on the redox potentials of the catalyst and the substrate. sigmaaldrich.com The use of organophotoredox catalysis, employing purely organic molecules as photosensitizers, has been presented as a more sustainable alternative to traditional metal complexes. rsc.org

Table 1: Comparison of Mechanistic Pathways in Photoredox Catalysis of Imines

| Mechanistic Pathway | Description | Key Intermediate | Driving Force |

|---|---|---|---|

| Radical Addition | An external nucleophilic radical adds to the electrophilic imine carbon. mdpi.com | α-Amino radical | Innate electrophilicity of the imine. mdpi.com |

| Single-Electron Reduction | The imine is directly reduced by a photocatalyst to form a radical anion. mdpi.com | Radical anion | Redox potential of photocatalyst and imine. sigmaaldrich.com |

Mechanistic Studies of Intramolecular Rearrangement Pathways

Analysis of 1,2-Aryl Shift Processes

A 1,2-aryl shift is a type of carbocation rearrangement where an aryl group migrates from one atom to an adjacent atom. libretexts.org In reactions involving ethyl 2-(phenylimino)acetate, such a rearrangement could theoretically occur following the formation of a suitable reactive intermediate.

The mechanism is initiated by the generation of a carbocation on the carbon atom adjacent to the phenyl-substituted nitrogen. The driving force for the migration of the phenyl group is the formation of a more stable intermediate. The transition state for this process is often depicted as a stabilized, cyclic three-membered ring (a phenonium ion intermediate), which delocalizes the positive charge. While less common than carbocation rearrangements, radical 1,2-shifts are also possible, though they often require high activation energies.

Proposed Catalytic Cycles for Metal-Catalyzed and Organocatalyzed Transformations of Ethyl 2-(Phenylimino)acetate

Metal-Catalyzed Transformations: Palladium and nickel are common catalysts for reactions involving imines. A plausible catalytic cycle for a nickel-catalyzed N-arylation of an organometallic reagent with an N-OAr hydroxylamine derivative (as a precursor to the N-radical) can be proposed. researchgate.net

Oxidative Addition/Transmetalation: An organometallic reagent (e.g., Ar-B(OR)2) transmetalates with a Ni(I) species, forming an organyl–Ni(I) intermediate.

Single-Electron Transfer (SET): The Ni(I) species engages in a ground-state SET with the N-OAr precursor, generating a nitrogen-radical and a Ni(II) species.

Radical Recombination: The generated N-radical couples with the aryl group on the nickel center.

Reductive Elimination: The final N-arylated product is released, regenerating a Ni(0) species.

Catalyst Regeneration: The Ni(0) species is oxidized back to the active Ni(I) catalyst to close the cycle. researchgate.net

Organocatalyzed Transformations: Bifunctional organocatalysts, such as those based on dipeptides, are effective in promoting enantioselective Mannich reactions between α-imino esters and pyruvates. Density Functional Theory (DFT) calculations have been used to elucidate the catalytic cycle. researchgate.net

Catalyst-Substrate Binding: The organocatalyst simultaneously binds both the imino ester and the pyruvate through non-covalent interactions (e.g., hydrogen bonding).

Enolate Formation: The catalyst facilitates the deprotonation of the pyruvate, forming a chiral enolate.

C-C Bond Formation: The enolate attacks the electrophilic imine carbon in a stereocontrolled manner, dictated by the chiral pocket of the catalyst. This is typically the rate- and enantioselectivity-determining step.

Protonation and Product Release: The resulting adduct is protonated, and the final product is released, regenerating the catalyst for the next cycle. researchgate.net

Intermediates and Transition State Analysis

The study of intermediates and transition states is crucial for understanding reaction mechanisms, and computational chemistry, particularly DFT, is a powerful tool for this purpose. mdpi.comnih.govnih.gov

In the organocatalyzed Mannich reaction of an α-imino ester, DFT calculations identified the key transition states for the C-C bond-forming step. The calculations revealed that the stereochemical outcome is determined by the relative energy barriers of the competing transition states leading to different stereoisomers. Non-covalent interactions between the catalyst and the substrates play a critical role in stabilizing the preferred transition state. researchgate.net

For metal-catalyzed reactions, intermediates often involve the metal center in various oxidation states (e.g., Pd(0), Pd(II)). nih.govarkat-usa.org The reaction pathway proceeds through intermediates formed via oxidative addition, transmetalation, and reductive elimination. researchgate.net

In SET-driven photoreactions, the primary intermediate is the radical anion of the iminoacetate, formed immediately after the electron transfer event. mdpi.com Subsequent intermediates include α-amino radicals formed after protonation or addition reactions. mdpi.com Computational models can be used to analyze the minimum energy paths (MEPs) and structural evolution of these transient species. researchgate.netnih.gov

Table 2: Calculated Energy Profile for an Organocatalyzed Mannich Reaction Data adapted from a DFT study on a related α-imino ester system. researchgate.net

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants + Catalyst | 0.0 | Separated substrates and catalyst |

| Major Transition State | +15.2 | Transition state leading to the major enantiomer |

| Minor Transition State | +16.8 | Transition state leading to the minor enantiomer |

| Product Complex | -5.4 | Final product bound to the catalyst |

Advanced Applications of Ethyl 2 Phenylimino Acetate in Complex Molecular Synthesis

Construction of Highly Functionalized Heterocyclic Scaffolds Beyond Oxoimidazolidines

The reactivity of ethyl 2-(phenylimino)acetate extends far beyond its use in the synthesis of simple oxoimidazolidines, providing access to a rich variety of highly substituted and fused heterocyclic systems. Its ability to participate in cycloaddition reactions and multicomponent reactions has been extensively leveraged to create novel molecular frameworks.

One notable application is in the synthesis of thiophene (B33073) derivatives. For instance, ethyl 2-(phenylimino)acetate can undergo a formal [4+1] cyclization with dialkyl acetylenedicarboxylates (DDs), where the DD contributes only one carbon atom to the final heterocyclic structure, yielding 5-(phenylimino)-2,5-dihydrothiophenes. uniurb.it Another approach involves the reaction with 1,2-dithiole-3-thiones and alkynes, leading to the formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles through a 1,3-dipolar cycloaddition of a novel intermediate. nih.gov Furthermore, highly functionalized thiophenes can be synthesized from ethyl 2-amino-5-methyl-4-(arylcarbamoyl)thiophene-3-carboxylate precursors, which themselves can be derived from reactions involving ethyl cyanoacetate. easychair.org

The synthesis of thiazolidine (B150603) derivatives represents another significant application. Nano-CuFe2O4 spinel has been shown to be an effective catalyst for the cascade reaction involving a 1,4-addition and intramolecular electrophilic cyclization to produce functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives with good to high yields. researchgate.net Additionally, ytterbium chloride catalyzes a tandem addition-cyclization reaction to form ethyl 2-(2-(phenylamino)-4H-benzo[d] Current time information in Bangalore, IN.thiazin-4-yl)acetate derivatives. core.ac.uk

Furthermore, ethyl 2-(phenylimino)acetate and its derivatives are instrumental in constructing other complex heterocyclic systems. For example, it can be a precursor to 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione, which undergoes [3+2]-cycloaddition reactions with nitrile imines. mdpi.com It is also used in the synthesis of various other heterocycles, including pyrazoles, pyridazines, and pyridines, often through multi-step sequences starting from related building blocks. mdpi.comresearchgate.net

Table 1: Synthesis of Functionalized Heterocyclic Scaffolds

| Starting Materials | Reagents/Catalyst | Product | Yield (%) |

| Ethyl 2-(phenylimino)acetate, Dialkyl acetylenedicarboxylates | - | 5-(phenylimino)-2,5-dihydrothiophenes | 77 |

| 1,2-Dithiole-3-thiones, Alkynes | - | 2-(thiophen-3(2H)-ylidene)-1,3-dithioles | Moderate |

| Ethyl 2-(phenylimino)acetate, Thiocarbonyl compound | Nano-CuFe2O4 | 4-Oxo-2-(phenylimino)thiazolidin-5-ylideneacetate | 94 |

| - | Ytterbium chloride | Ethyl 2-(2-(phenylamino)-4H-benzo[d] Current time information in Bangalore, IN.thiazin-4-yl)acetate | - |

Synthesis of Non-Natural Amino Acid Derivatives and Peptidomimetics

The synthesis of non-natural amino acids (NPAAs) and peptidomimetics is a rapidly growing area of research, driven by the need for novel therapeutic agents with improved pharmacological properties. Ethyl 2-(phenylimino)acetate serves as a valuable precursor in this field, providing a scaffold for the introduction of diverse functionalities.

One key strategy involves using ethyl 2-(phenylimino)acetate as a glycine (B1666218) template. beilstein-journals.org Condensation with various arylacetals produces ethyl 3-aryl-2-nitroacrylates, which can then be reduced to the corresponding α-amino esters. beilstein-journals.org This method allows for the synthesis of a wide range of racemic α-amino esters. beilstein-journals.org Furthermore, visible-light-mediated decarboxylative radical alkylation of glyoxylimines, derived from ethyl glyoxalate and primary amines, offers a modern approach to α-alkylated unnatural amino acid derivatives. sioc-journal.cn

Palladium-catalyzed C-H activation and functionalization represent another powerful tool for synthesizing NPAAs from precursors related to ethyl 2-(phenylimino)acetate. For example, the δ-C(sp3)–H olefination of aliphatic amines and amino acids provides direct access to novel long-chain unnatural amino acids. nih.gov Similarly, palladium-catalyzed α-arylation of N-aryl imino esters, which can be prepared from glycinates, offers a direct route to chiral arylglycine derivatives. organic-chemistry.org

The Ugi multicomponent condensation reaction is another versatile method that can utilize derivatives of ethyl 2-(phenylimino)acetate to generate complex peptidomimetic structures. uni-goettingen.de This one-pot reaction allows for the combination of multiple starting materials to rapidly build molecular diversity. Additionally, ethyl 2-(phenylimino)acetate derivatives can be incorporated into the synthesis of biphenyl (B1667301) peptidomimetics. scholaris.ca

Table 2: Synthesis of Non-Natural Amino Acid Derivatives

| Precursor/Method | Key Transformation | Product Type |

| Ethyl nitroacetate (B1208598) (as glycine template) | Condensation with arylacetals and reduction | α-Amino esters |

| Glyoxylimines | Visible-light-catalyzed decarboxylative alkylation | α-Alkylated unnatural amino acids |

| Aliphatic amines/amino acids | Palladium-catalyzed δ-C(sp3)–H olefination | Long-chain unnatural amino acids |

| N-aryl imino esters | Palladium-catalyzed α-arylation | Chiral arylglycine derivatives |

| Ugi Multicomponent Reaction | Condensation of multiple components | Complex peptidomimetics |

Regioselective Installation of Ethoxycarbonyl Groups into Target Molecules

The ethoxycarbonyl group is a valuable functional moiety in organic synthesis, serving as a directing group, a protecting group, or a precursor for other functional groups. Ethyl 2-(phenylimino)acetate and related compounds can be employed for the regioselective introduction of this group into various molecular frameworks.

A significant application lies in the carbonylation of chloroacetates. Palladium nanoparticles supported on triphenylphosphine-functionalized porous polymers have been developed as efficient and recyclable catalysts for the synthesis of dialkyl malonates via the catalytic carbonylation of chloroacetates. researchgate.net This process allows for the direct introduction of an ethoxycarbonyl group adjacent to an existing ester functionality.

Furthermore, the regioselectivity of reactions involving ethyl 2-(phenylimino)acetate can be controlled to install the ethoxycarbonyl group at specific positions in a heterocyclic ring. For instance, in the synthesis of 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives, the ethoxycarbonylmethylidene group is regioselectively installed at the 5-position of the thiazolidine ring. researchgate.net

Solvent-controlled regioselective reactions also offer a powerful strategy. For example, the ring-opening of aziridines with amines and CS2 can be controlled by the solvent to yield different regioisomers of 2-aminoethyl dithiocarbamates, demonstrating how the reaction environment can dictate the position of newly introduced functional groups. rsc.org While not directly involving ethyl 2-(phenylimino)acetate, this principle of solvent-controlled regioselectivity is highly relevant to reactions involving multifunctional reagents.

The Mitsunobu reaction provides another avenue for regioselective transformations. A highly regioselective SN2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols and azodicarboxylates has been developed to synthesize α-alkylidene-β-hydrazino acid derivatives, showcasing a method for the regioselective introduction of a nitrogen-containing functionality relative to an ester group. beilstein-journals.org

Utility in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The versatile reactivity of ethyl 2-(phenylimino)acetate and its derivatives makes them ideal candidates for use in such pathways.

A key example of this is the use of a common intermediate to generate different heterocyclic scaffolds by varying the reaction conditions or reagents. For instance, a divergent approach can be employed for the regioselective synthesis of linearly and angularly fused benzoimidazoquinazolinones from isatoic anhydrides, where the selectivity is controlled by the generation of different reactive intermediates. researchgate.net

Copper-catalyzed cyclization of oxime esters, which can be seen as analogues of iminoacetates, demonstrates a divergent approach to heterocycle synthesis. acs.org By reacting with malononitrile (B47326) and aldehydes, 2-aminonicotinonitriles are formed, while reaction with N-sulfonylimines leads to pyrazolines. acs.org This highlights how the choice of coupling partner can direct the reaction towards completely different product classes.

Furthermore, substrate-controlled divergent synthesis has been demonstrated in the reaction of iminamides with different diazo compounds under ruthenium catalysis, leading to either indoles or 3H-indoles. beilstein-journals.org This principle of substrate control can be extended to reactions involving ethyl 2-(phenylimino)acetate, where modifications to the phenylimino group or the ester could direct the reactivity towards different pathways.

The concept of divergent synthesis is also applicable to the construction of complex natural products. A divergent strategy for the synthesis of marine tetracyclic meroterpenoids has been developed using a common intermediate, which is then elaborated through sequential functionalization or epimerization to yield a variety of natural and synthetic derivatives. mdpi.com

Table 3: Divergent Synthetic Strategies

| Common Intermediate/Precursor | Reagents/Conditions | Divergent Products |

| Isatoic anhydrides | Ph3P-I2-mediated condensation | Linearly and angularly fused benzoimidazoquinazolinones |

| Oxime ester | Malononitrile/aldehydes vs. N-sulfonylimines | 2-Aminonicotinonitriles vs. Pyrazolines |

| Iminamides | α-Diazo-β-ketoesters vs. Diazomalonates | Indoles vs. 3H-indoles |

| Aureol (common intermediate) | Sequential functionalization/epimerization | Various tetracyclic meroterpenoids |

Computational and Theoretical Studies on Ethyl 2 Phenylimino Acetate Reactivity

Density Functional Theory (DFT) Calculations on Reaction Intermediates and Pathways

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometry of molecules. DFT calculations allow for the optimization of ground states, transition states, and intermediates along a reaction pathway, providing a detailed map of the reaction mechanism.

In studies of compounds structurally similar to ethyl 2-(phenylimino)acetate, such as those containing a phenylimino moiety, DFT calculations are routinely employed to understand their synthesis and reactivity. For instance, in the investigation of 3N-ethyl-2N'-(2-ethylphenylimino)thiazolidin-4-one, molecular geometry was optimized using the B3LYP method with the 6-311G(d,p) basis set, and the results showed good agreement with experimental X-ray diffraction data. researchgate.net Similarly, the geometry of 2-N-phenylamino-3-nitro-4-methylpyridine has been optimized using DFT calculations, revealing a non-planar conformation. mdpi.com

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach involves using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set, which describes the atomic orbitals, is often of a split-valence Pople style, such as 6-31G(d,p) or the more extensive 6-311G(d,p), which include polarization functions to account for anisotropic electron distribution. nih.gov For more complex systems or to achieve higher accuracy, other functionals like the Grimme's B97-3c composite computational scheme, which includes dispersion corrections, are utilized. mdpi.com

The typical output from these calculations includes optimized molecular geometries (bond lengths and angles), vibrational frequencies (to confirm a minimum energy state), and electronic energies. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed, offering a quantitative understanding of the reaction pathway.

Transition State Analysis and Energy Profiles for Key Transformations

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Computational chemists use various methods to locate transition states on the potential energy surface. These include relaxed scans and nudged elastic band (NEB) methods. mdpi.com Once a potential transition state structure is found, it is confirmed by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. mdpi.com

In a study on the formation of dithiolo[3,4-b]pyridine systems containing a phenylimino group, DFT calculations at the B97-3c level were used to map the entire reaction mechanism. mdpi.com The calculations revealed that the rate-limiting step was an intramolecular cyclization process, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com The energy profile for this multi-step reaction was constructed by calculating the Gibbs free energy of each intermediate and transition state.

Similarly, a computational investigation into the reaction of N-(2-phenylamino)ethanol with thionyl chloride utilized DFT to map the reaction pathways for the formation of different products. cdnsciencepub.com The study identified the rate-limiting transition states and calculated the corresponding energy barriers, providing insight into the reaction's feasibility and selectivity. For the formation of 1,2,3-phenyl-oxathiazolidine-2-oxide, the relative energies for the first transition state, an intermediate, and the rate-determining step were found to be 1.5, -6.3, and 6.5 kJ/mol, respectively. cdnsciencepub.com

These examples, while not on ethyl 2-(phenylimino)acetate itself, demonstrate a robust methodology for analyzing the key transformations of related molecules. The energy profiles generated from such studies are crucial for understanding why certain reaction pathways are favored over others.

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO - EHOMO), are important descriptors of molecular reactivity and stability. A small HOMO-LUMO gap generally indicates a more reactive species, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For compounds containing the phenylimino group, FMO analysis has been used to understand their electronic properties. In a study of a (Z)4,4′-bis[-3-N-ethyl-2-N'-(phenylimino) thiazolidin-4-one] methane, the HOMO-LUMO energy gap was calculated to be 3.3 eV, suggesting good kinetic stability. researchgate.net In another example, for a series of organotellurium(IV) complexes with a phenylimino-containing ligand, the HOMO-LUMO gap was found to be smaller in the complexes (e.g., 3.960 eV) compared to the free ligand (4.208 eV), indicating that complexation increases the reactivity of the ligand. researchgate.net

The distribution of the HOMO and LUMO across the molecule is also informative. In many phenylimino-containing compounds, the HOMO is often localized on the phenyl ring and the imino nitrogen, while the LUMO may be distributed over the carbonyl group or other electron-withdrawing parts of the molecule. This distribution helps to predict the sites of nucleophilic and electrophilic attack.

The following table presents representative HOMO and LUMO energy data for compounds structurally related to ethyl 2-(phenylimino)acetate, as determined by DFT calculations.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Ligand with phenylimino moiety | DFT (def2-SVP) | - | - | 4.208 |

| Organotellurium(IV) complex 2a | DFT (def2-SVP) | - | - | 3.960 |

| Organotellurium(IV) complex 2e | DFT (def2-SVP) | - | - | 3.982 |

| (Z)4,4′-bis[-3-N-ethyl-2-N'-(phenylimino) thiazolidin-4-one] methane | DFT | - | - | 3.3 |

Data sourced from studies on analogous compounds. researchgate.netresearchgate.net

Prediction of Reactivity and Selectivity

Building on FMO theory, a set of global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify and predict the reactivity of a molecule. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors have been calculated for compounds related to ethyl 2-(phenylimino)acetate to predict their reactivity. For example, in a study of N-(2-phenylamino)ethanol, it was found to be moderately electrophilic, while related compounds with alkyl substituents like cyclohexyl and tert-butyl were found to be marginally electrophilic. cdnsciencepub.com This type of analysis helps in understanding and predicting how a molecule will behave in the presence of different reagents.

The following table shows calculated global reactivity descriptors for N-(2-phenylamino)ethanol, a compound with structural similarities to the target molecule.

| Compound | Electronic Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| N-(2-phenylamino)ethanol | -3.2 | 2.5 | 2.0 |

Data sourced from a study on N-(2-phenylamino)ethanol. cdnsciencepub.com

Furthermore, DFT can be used to predict the selectivity of reactions (chemo-, regio-, and stereoselectivity). By comparing the activation energies for different possible reaction pathways, the most likely product can be identified. For example, in the Diels-Alder reactions of o-quinone methides, DFT calculations at the B3LYP/6-31G(d,p) level showed that the ortho attack pathways had lower activation energies than the meta attack pathways, thus correctly predicting the regioselectivity of the reaction. acs.org Such predictive power is invaluable for designing synthetic routes and understanding complex reaction outcomes.

Spectroscopic Characterization Techniques for Structural Elucidation of Reaction Products from Ethyl 2 Phenylimino Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of reaction products derived from ethyl 2-(phenylimino)acetate.

In ¹H NMR analysis, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For instance, in derivatives that retain the ethyl ester group, a characteristic triplet and quartet are observed for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The aromatic protons of the phenylimino group and other aryl substituents typically appear as a complex multiplet in the downfield region (δ 6.9-8.0 ppm). The formation of new covalent bonds during a reaction creates new spin systems and chemical shifts that are diagnostic of the product's structure. For example, in the synthesis of 2-(phenylimino)thiazolidin-4-one derivatives, the appearance of a signal for the CH₂ group of the thiazolidinone ring is a key indicator of successful cyclization. jocpr.comsciensage.info Similarly, for an ethyl 2-(3-phenyl imino)methyl-1H-indole-1-yl-acetate, the signals for the ethyl group protons appear at approximately δ 1.29 (triplet) and δ 4.13 (quartet), while the N=CH proton gives a characteristic singlet at δ 8.44 ppm. rroij.comderpharmachemica.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl carbons, which are not observed in ¹H NMR. The C=O carbon of the ethyl ester group and the C=N carbon of the imine function in various reaction products are readily identified by their characteristic downfield shifts. For example, in 5-arylidine derivatives of 3-phenyl-2-(phenylimino)thiazolidin-4-one, the carbonyl carbon (C=O) signal appears around δ 165 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Reaction Products

| Compound Class | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Indole (B1671886) Acetate (B1210297) Derivative | Ethyl CH₃ | 1.29 | Triplet | rroij.comderpharmachemica.com |

| Ethyl CH₂ | 4.13 | Quartet | rroij.comderpharmachemica.com | |

| N=CH | 8.44 | Singlet | rroij.comderpharmachemica.com | |

| Thiazolidinone Derivative | Thiazolidinone CH₂ | 5.1 - 6.1 | - | jocpr.com |

Table 2: Representative ¹³C NMR Data for Reaction Products

| Compound Class | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | Aromatic Carbons | 115 - 153 | researchgate.net |

| Carbonyl (C=O) | 165 | researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For reaction products of ethyl 2-(phenylimino)acetate, high-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), is crucial for determining the precise molecular weight and, consequently, the elemental composition of a newly synthesized molecule. derpharmachemica.com

The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) provides direct evidence of the product's molecular formula. For example, the structure of (Z)-(4-Ethylphenyl)(2-(phenylimino)-2H-thiopyrano[2,3-b]quinolin-3-yl)methanone was confirmed by HRMS, which provides a highly accurate mass measurement that validates the proposed chemical formula. derpharmachemica.com Similarly, in the synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin-4-one, the mass spectrum showed the [M+H]⁺ peak at m/z 326, confirming the successful cyclization and condensation. rasayanjournal.co.in

Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide puzzle pieces that help assemble the final structure. This fragmentation analysis is a key part of the structural elucidation process for novel derivatives. jocpr.comresearchgate.net

Table 3: Molecular Ion Peaks from Mass Spectrometry for Various Reaction Products

| Compound Class | Molecular Ion Peak (m/z) | Ion Type | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | 448 | [M+1]⁺ | rasayanjournal.co.in |

| Phosphorane Adduct | 483 | M⁺ | researchgate.net |

| 2-Phenylimino Thiazolidin-4-one | - | - | jocpr.com |

| Bithiophene Derivative | 372 | M⁺ | arabjchem.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When ethyl 2-(phenylimino)acetate undergoes a reaction, the IR spectrum of the product will show the disappearance of certain reactant bands and the appearance of new bands corresponding to the newly formed functional groups.

The key functional groups have characteristic absorption frequencies. The C=O stretch of the ester group in the starting material and in many of its products is typically found in the range of 1710-1760 cm⁻¹. rroij.comderpharmachemica.com The C=N stretch of the imine group is another important diagnostic peak, usually appearing around 1605-1635 cm⁻¹. derpharmachemica.comarabjchem.org Other significant absorptions include those for aromatic C-H bonds (around 3030-3090 cm⁻¹) and aliphatic C-H bonds (around 2840-2980 cm⁻¹). rroij.comderpharmachemica.com For instance, the IR spectrum of ethyl 2-(3-phenyl imino)methyl-1H-indole-1-yl-acetate clearly shows absorption bands at 1760 cm⁻¹ (C=O of ester), 1610 cm⁻¹ (C=N), and 3032 cm⁻¹ (aromatic C-H). rroij.comderpharmachemica.com The formation of thiazolidinone rings from phenylthiourea (B91264) and ethyl chloroacetate (B1199739) can be monitored by the appearance of a strong carbonyl absorption around 1716 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Reaction Products

| Compound Class | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Indole Acetate Derivative | C=O (Ester) | 1760 | rroij.comderpharmachemica.com |

| C=N (Imine) | 1610 | rroij.comderpharmachemica.com | |

| Aliphatic C-H | 2960, 2980 | rroij.comderpharmachemica.com | |

| Thiazolidinone Derivative | C=O (Amide) | 1716 | researchgate.net |

| Aromatic C=C | 1520, 1635 | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR, MS, and IR provide powerful evidence for a molecule's constitution, X-ray crystallography offers the most definitive and unambiguous structural proof. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and the absolute stereochemistry.

This technique is particularly crucial when the product's structure is complex, contains multiple stereocenters, or when other spectroscopic methods yield ambiguous results. For example, the structure of (Z)-(4-Ethylphenyl)(2-(phenylimino)-2H-thiopyrano[2,3-b]quinolin-3-yl)methanone was unequivocally confirmed by single-crystal X-ray diffraction analysis. derpharmachemica.com In another case, X-ray crystallography was used to revise the proposed structure of a reaction product, demonstrating its power to correct misinterpretations from other spectroscopic data. scispace.com The study of a diethyl-2-(triphenyl-λ5-phosphanylidene)-3-(phenylimino)pentanedioate product provided detailed crystallographic data, including the crystal system (triclinic) and space group, which are fundamental parameters of the solid-state structure. researchgate.net The use of X-ray analysis provides the ultimate confirmation of the molecular architecture resulting from reactions involving ethyl 2-(phenylimino)acetate. rsc.org

Table 5: Crystallographic Data for Representative Reaction Products

| Compound Class | Crystal System | Space Group | Reference |

|---|---|---|---|

| Phosphorane Adduct | Triclinic | P-1 | researchgate.net |

| Thiopyrano[2,3-b]quinoline Derivative | - | - | derpharmachemica.com |

| Thiazine Derivative | Monoclinic | P21/n | scispace.com |

Future Research Directions and Emerging Trends in Ethyl 2 Phenylimino Acetate Chemistry

Development of Novel Catalytic Systems for Iminoacetate (B1260909) Transformations

The transformation of the imine moiety in ethyl 2-(phenylimino)acetate is central to its utility. While traditional methods exist, current research is heavily focused on creating novel catalytic systems that offer improved efficiency, broader substrate scope, and milder reaction conditions. A significant trend is the move away from stoichiometric reagents toward catalytic processes, including those involving photoredox and earth-abundant metal catalysts.

Recent studies have highlighted the potential of various catalytic approaches. For instance, visible-light-mediated photocatalysis is emerging as a powerful tool for chemical synthesis. Research into the oxidative C-C bond cleavage of related compounds has demonstrated the utility of organic dyes and photocatalysts like Eosin-Y and methylene (B1212753) blue under simple irradiation, suggesting a pathway for novel transformations of iminoacetates under exceptionally mild conditions thieme-connect.com. Another area of exploration involves the use of Lewis acids as catalysts. Ytterbium chloride (YbCl₃), for example, has been shown to be a highly effective catalyst in tandem addition-cyclization reactions involving imines, achieving excellent yields with low catalyst loading (2.5 mol%) at moderate temperatures core.ac.uk. Such systems could be adapted for ethyl 2-(phenylimino)acetate to construct complex heterocyclic structures in a single, efficient step.

Furthermore, the development of ruthenium-based pincer catalysts for the dehydrogenation of ethanol (B145695) to produce ethyl acetate (B1210297) showcases the innovation in catalyst design for related small molecules google.com. Adapting such highly active and selective homogeneous catalysts for the specific transformations of the iminoacetate group is a promising avenue for future research. These advanced catalytic systems are expected to enable previously challenging reactions and provide access to novel molecular architectures from the ethyl 2-(phenylimino)acetate scaffold.

Table 1: Examples of Modern Catalytic Systems and Their Potential Application to Iminoacetates

| Catalyst System | Reaction Type | Key Findings / Potential Application | Source(s) |

|---|---|---|---|

| Visible Light / Eosin-Y | Photocatalytic Oxidation | Enables reactions at room temperature using a standard light bulb; offers a green alternative to traditional oxidation methods. | thieme-connect.com |

| Ytterbium Chloride (YbCl₃) | Tandem Addition-Cyclization | Highly efficient (99% yield) with low catalyst loading (2.5 mol%); suitable for one-pot synthesis of complex heterocycles. | core.ac.uk |

| Ruthenium-PNP Pincer Complex | Dehydrogenative Coupling | Facilitates reactions under neat conditions without a hydrogen acceptor, improving atom economy. | google.com |

| Palladium(II) Acetate / Xantphos | Cross-Coupling / Amination | Effective for coupling with substituted anilines to form new C-N bonds, expanding molecular diversity. | nih.gov |

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral α-amino acids is of paramount importance in medicinal chemistry and materials science. Consequently, a major thrust of future research is the development of robust asymmetric methodologies using ethyl 2-(phenylimino)acetate as a prochiral substrate. The goal is to control the stereochemical outcome of reactions, producing enantiomerically pure or enriched compounds.

Significant progress has been made in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. acs.org The use of chiral ligands, such as phosphoramidites or P,N-bidentate amidophosphites, in conjunction with a palladium catalyst can induce high levels of enantioselectivity (up to 95% ee) in the reaction of allylic substrates with nucleophiles. acs.orgresearchgate.net Applying these catalytic systems to the allylation of the enolate derived from ethyl 2-(phenylimino)acetate is a logical and promising next step. Similarly, nickel-catalyzed enantioconvergent cross-coupling reactions have been successfully employed for the synthesis of unnatural α-amino acids, achieving high enantiomeric excess (96-98% ee) for various substrates. caltech.edu Adapting these Ni-H catalysis methods to ethyl 2-(phenylimino)acetate could provide a direct and highly selective route to a diverse range of chiral amino acid derivatives.

Another key strategy involves the use of chiral auxiliaries. Oxazolidinone auxiliaries, for instance, can be attached to a molecule to direct the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved. umanitoba.ca Designing a synthetic route where ethyl 2-(phenylimino)acetate or a derivative is coupled with a recyclable, fluorous-tagged chiral auxiliary represents an innovative approach to stoichiometric asymmetric synthesis. umanitoba.ca

Table 2: Selected Asymmetric Methodologies and Reported Efficiencies

| Methodology | Catalyst / Ligand | Reaction Type | Enantioselectivity (ee) | Source(s) |

|---|---|---|---|---|

| Palladium-Catalyzed AAA | Pd / (S)-i-Pr-PHOX | Allylic Amination | Up to 95% ee | acs.org |

| Palladium-Catalyzed Allylation | Pd / Diamidophosphite Ligand | Allylic Alkylation | Up to 95% ee | researchgate.net |

| Nickel-Catalyzed Cross-Coupling | Ni / Chiral Bis(oxazoline) Ligand | Alkylation of Amino Acid Precursors | 96-98% ee | caltech.edu |

| Organocatalysis | Chiral Spirobicyclic Pyrrolidine | Pictet-Spengler Reaction | 76-94% ee | nih.gov |

Integration into Flow Chemistry and Automation Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. europa.eu Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product purity. dfc-kyoto.co.jpnih.gov Integrating the synthesis and transformation of ethyl 2-(phenylimino)acetate into flow platforms is a key trend for making its use more scalable, efficient, and safer.

Flow reactors provide a large surface-area-to-volume ratio, which allows for rapid heat dissipation. This is particularly advantageous for highly exothermic or fast reactions that are difficult to control in large batch reactors. europa.eu Furthermore, the ability to precisely control residence time allows for the optimization of reaction outcomes and the potential to use highly reactive intermediates that would be unmanageable in batch. dfc-kyoto.co.jp For example, a reaction that takes 24 hours in batch has been shown to reach full conversion in just 20 minutes in a flow system. nih.gov

The combination of flow chemistry with automation creates powerful platforms for high-throughput synthesis and reaction optimization. acs.org Automated systems can perform dozens or even hundreds of experiments with varying parameters, rapidly identifying the optimal conditions for a given transformation of ethyl 2-(phenylimino)acetate. dfc-kyoto.co.jp This approach not only accelerates research and development but also facilitates a seamless transition from laboratory-scale discovery to industrial-scale production. The application of flow chemistry has already been demonstrated for related compounds like ethyl 2-(benzylamino)acetate, confirming the feasibility and benefits of this technology for the synthesis of small molecules. unimi.it

Table 3: Comparison of Batch vs. Continuous Flow Processing for Representative Reactions

| Feature | Batch Processing | Continuous Flow Processing | Advantage of Flow | Source(s) |

|---|---|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly shorter (seconds to minutes) | Increased throughput | nih.gov |

| Heat Transfer | Limited, risk of thermal runaways | Excellent, highly efficient | Improved safety | europa.eu |

| Mixing | Often inefficient, concentration gradients | Rapid and uniform | Higher consistency and yield | dfc-kyoto.co.jp |

| Scalability | Challenging, requires re-optimization | Straightforward ("scale-out") | Faster process development | europa.eu |

| Process Control | Manual or semi-automated | Fully automated, precise control | High reproducibility | acs.org |

Bio-inspired and Sustainable Approaches to Ethyl 2-(Phenylimino)acetate Utilization

In response to growing environmental concerns, green and sustainable chemistry has become a central theme in modern organic synthesis. Future research on ethyl 2-(phenylimino)acetate will increasingly incorporate these principles, from the sourcing of starting materials to the design of environmentally benign reaction pathways.